molecular formula C7H4ClFN2 B13448801 2-Amino-4-chloro-5-fluorobenzonitrile

2-Amino-4-chloro-5-fluorobenzonitrile

Cat. No.: B13448801
M. Wt: 170.57 g/mol
InChI Key: UPNQYQVHMKNYDU-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-fluorobenzonitrile is an aromatic organic compound with a benzene ring substituted with amino, chloro, and fluorine groups. It belongs to the class of nitriles, which are organic compounds that contain the cyano (-C≡N) functional group. This compound has gained importance in various fields of research, including medicinal chemistry, material science, and biotechnology.

Preparation Methods

The synthesis of 2-Amino-4-chloro-5-fluorobenzonitrile can be achieved through different routes:

    Reaction of 2-amino-4-chloro-5-nitrobenzonitrile with hydrogen fluoride: followed by hydrolysis.

    Reduction of 2-amino-4-chloro-5-fluoronitrobenzene: .

  • Vilsmeier-Haack reaction of 2-amino-4-chloro-5-fluorobenzaldehyde with aqueous hydrocyanic acid .

Chemical Reactions Analysis

2-Amino-4-chloro-5-fluorobenzonitrile undergoes various types of chemical reactions:

  • Oxidation : This compound can be oxidized to form quinazoline-2,4(1H,3H)-diones at atmospheric pressure of CO2 in the presence of monomeric tungstate .
  • Reduction : It can be reduced to form amine and halide compounds.
  • Substitution : The compound can undergo substitution reactions, such as halide displacement .

Common reagents and conditions used in these reactions include hydrogen fluoride, monomeric tungstate, and reducing agents. Major products formed from these reactions include quinazoline derivatives and amine compounds .

Scientific Research Applications

2-Amino-4-chloro-5-fluorobenzonitrile is used in various fields of research:

  • Medicinal Chemistry : It is used in the synthesis of indole-based compounds, including indole-3-acetic acid, an essential plant growth regulator.
  • Material Science : The compound is used in the development of various materials due to its unique properties.
  • Biotechnology : It has applications in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism by which 2-Amino-4-chloro-5-fluorobenzonitrile exerts its effects involves various molecular targets and pathways. For example, it can undergo tandem S(N)Ar amination-reduction mechanisms, where the reagent promotes halide displacement . This mechanism is crucial for its biological activity, including antibacterial, antifungal, and anticancer properties.

Comparison with Similar Compounds

2-Amino-4-chloro-5-fluorobenzonitrile can be compared with other similar compounds, such as:

  • 4-Amino-2-chloro-5-fluorobenzonitrile .
  • 2-Amino-5-fluorobenzonitrile .
  • 5-Amino-2-fluorobenzonitrile .

These compounds share similar structural features but differ in their specific substitutions and properties. The uniqueness of this compound lies in its specific combination of amino, chloro, and fluorine groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

2-amino-4-chloro-5-fluorobenzonitrile

InChI

InChI=1S/C7H4ClFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2

InChI Key

UPNQYQVHMKNYDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)N)C#N

Origin of Product

United States

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